2-Nitro-4-[(E)-[(3-nitrophenyl)imino]methyl]phenyl benzoate
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Overview
Description
2-Nitro-4-[(E)-[(3-nitrophenyl)imino]methyl]phenyl benzoate is an organic compound with the molecular formula C20H13N3O6. This compound is characterized by the presence of nitro groups and an imine linkage, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
The synthesis of 2-Nitro-4-[(E)-[(3-nitrophenyl)imino]methyl]phenyl benzoate typically involves the reaction of 4-nitroaniline with 2-chloro-6-hydroxybenzaldehyde in the presence of ethanol and a few drops of glacial acetic acid. The mixture is refluxed for several hours, and the product is obtained after the evaporation of the solvent . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
2-Nitro-4-[(E)-[(3-nitrophenyl)imino]methyl]phenyl benzoate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under specific conditions.
Reduction: The imine linkage can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction and nitric acid for nitration. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Nitro-4-[(E)-[(3-nitrophenyl)imino]methyl]phenyl benzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Nitro-4-[(E)-[(3-nitrophenyl)imino]methyl]phenyl benzoate involves its interaction with specific molecular targets and pathways. The nitro groups and imine linkage play crucial roles in its reactivity and biological activity. The compound may interact with enzymes and proteins, leading to various biochemical effects .
Comparison with Similar Compounds
2-Nitro-4-[(E)-[(3-nitrophenyl)imino]methyl]phenyl benzoate can be compared with other similar compounds, such as:
2-Nitro-4-[(E)-[(3-nitrophenyl)imino]methyl]phenyl 3-methylbenzoate: Similar structure but with a methyl group on the benzoate moiety.
4-Nitroaniline derivatives: Compounds with similar nitro and imine functionalities.
These compounds share similar chemical properties but may differ in their reactivity and applications due to slight structural variations.
Properties
Molecular Formula |
C20H13N3O6 |
---|---|
Molecular Weight |
391.3 g/mol |
IUPAC Name |
[2-nitro-4-[(3-nitrophenyl)iminomethyl]phenyl] benzoate |
InChI |
InChI=1S/C20H13N3O6/c24-20(15-5-2-1-3-6-15)29-19-10-9-14(11-18(19)23(27)28)13-21-16-7-4-8-17(12-16)22(25)26/h1-13H |
InChI Key |
HVZCYECZKBSPNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NC3=CC(=CC=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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